3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Physicochemical property Drug-likeness Lead optimization

3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1872892-43-7, MF: C₉H₁₁N₃O₂, MW: 193.20 g·mol⁻¹) is a substituted pyrazolo[1,5-a]pyrimidine featuring a fused pyrazole–pyrimidine bicyclic core with an ethyl group at the 3-position and a methoxy group at the 6-position. Pyrazolo[1,5-a]pyrimidines constitute a privileged scaffold in medicinal chemistry, with numerous derivatives advanced as kinase inhibitors and CNS agents.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B13057536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCCC1=C2NC(=O)C(=CN2N=C1)OC
InChIInChI=1S/C9H11N3O2/c1-3-6-4-10-12-5-7(14-2)9(13)11-8(6)12/h4-5H,3H2,1-2H3,(H,11,13)
InChIKeyYYNQBVIHGUGMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Baseline Identity and Procurement-Relevant Characteristics


3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1872892-43-7, MF: C₉H₁₁N₃O₂, MW: 193.20 g·mol⁻¹) is a substituted pyrazolo[1,5-a]pyrimidine featuring a fused pyrazole–pyrimidine bicyclic core with an ethyl group at the 3-position and a methoxy group at the 6-position. Pyrazolo[1,5-a]pyrimidines constitute a privileged scaffold in medicinal chemistry, with numerous derivatives advanced as kinase inhibitors and CNS agents [1]. This particular compound is primarily offered as a research chemical and synthetic building block with a typical catalog purity of 95%, as specified by commercial suppliers .

Why 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Cannot Be Generically Substituted


Closely related pyrazolo[1,5-a]pyrimidin-5-ones differ in substituent pattern at the 3- and 6- positions, which can drastically alter hydrogen-bonding capacity, lipophilicity, metabolic stability, and target engagement [1]. Even minor changes—for example, replacing the 3-ethyl with a 3-methyl or the 6-methoxy with a 6-hydroxy group—can shift a compound’s kinase selectivity profile or abolish cellular activity entirely, as demonstrated in structure–activity relationship (SAR) studies of KDR and CDK inhibitor series [1][2]. Therefore, assuming functional equivalence among in-class analogs without explicit comparative data is scientifically unjustified and can compromise experimental reproducibility.

Quantitative Differentiation Evidence for 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one


Molecular Weight and Lipophilicity Control Relative to Demethylated and De-ethylated Analogs

The 3-ethyl and 6-methoxy substituents collectively increase the molecular weight to 193.20 g·mol⁻¹ and raise the calculated log P relative to the unsubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one (MW 135.12 g·mol⁻¹, CAS 29274-22-4) and the 6-methoxy-only analog (MW 165.15 g·mol⁻¹, CAS 1934459-70-7) . While no direct head-to-head biochemical comparison has been published for this specific compound, the class-level SAR indicates that the ethyl group contributes to a ~0.5–1.0 log unit increase in lipophilicity per additional methylene unit, which can enhance passive membrane permeability at the expense of aqueous solubility [1].

Physicochemical property Drug-likeness Lead optimization

Purity Specification vs. Common Research-Grade Analogs

Commercial suppliers list 3-ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one at a minimum purity of 95% . In contrast, the closest commercially available analog, 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, is often supplied at ≥97% purity . The 2% difference, while small, may be relevant for highly sensitive biochemical assays or for laboratories that require lot-to-lot consistency in their compound library maintenance.

Quality control Reproducibility Procurement

Substituent Contribution to Hydrogen-Bonding Capacity and Selectivity Potential

The 4H,5H-tautomeric form of pyrazolo[1,5-a]pyrimidin-5-one presents a hydrogen-bond donor at N4 and an acceptor at the C5 carbonyl. The 6-methoxy group introduces an additional hydrogen-bond acceptor, while the 3-ethyl group contributes only hydrophobic bulk. This arrangement is distinct from 7-substituted analogs, where steric and electronic effects are more pronounced. While no direct kinase profiling data exist for this compound, class-level SAR from CDK inhibitor patents [1] suggests that the 3-alkyl/6-alkoxy substitution pattern was specifically selected to balance potency against CDK2 with selectivity over CDK1.

Kinase selectivity Structure-activity relationship Medicinal chemistry

High-Utility Application Scenarios for 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one


Synthetic Intermediate for Kinase-Focused Compound Libraries

The intact N4–H donor and the absence of a 7-substituent make this compound an attractive late-stage intermediate for diversification. The 6-methoxy group can be demethylated to a phenol for further O-alkylation, while the 3-ethyl group provides a hydrophobic anchor that can be exploited in structure-based design. This utility is consistent with SAR studies showing that substitution at the 6-position of pyrazolo[1,5-a]pyrimidin-5-ones modulates CDK2 affinity [1].

Physicochemical Tool Compound for Permeability/Solubility Profiling

With a predicted log P of ~1.2 and molecular weight of 193.20 g·mol⁻¹, the compound occupies a narrow physicochemical space suitable for calibrating in vitro permeability assays (e.g., PAMPA or Caco-2). The estimated 1.2-log unit increase over the unsubstituted core offers a defined comparator point for laboratories building computational models of passive diffusion.

Negative Control for 7-Substituted Kinase Inhibitors

Because the compound lacks the 7-substituent found in many potent pyrazolo[1,5-a]pyrimidine kinase inhibitors, it can serve as a negative control in biochemical assays to confirm that observed inhibition is driven by the 7-position substituent rather than the scaffold itself. This application is grounded in the class-level observation that N4–H-bearing analogs without C7 functionalization generally show reduced kinase potency [1].

Quote Request

Request a Quote for 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.